molecular formula C28H27N3O4S B4616990 ethyl 5-(aminocarbonyl)-2-({[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

ethyl 5-(aminocarbonyl)-2-({[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No. B4616990
M. Wt: 501.6 g/mol
InChI Key: IMHYATQJTNYLDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from basic quinoline or thiophene derivatives. For instance, compounds with structural similarities have been synthesized through reactions that include cyclization and condensation steps, indicating potential pathways for synthesizing the title compound (Xiang, 2004); (Minga, 2005).

Molecular Structure Analysis

X-ray crystallography has been pivotal in determining the molecular structures of related compounds, revealing details such as bond lengths, angles, and conformation. The structures often feature intricate arrangements and bonding patterns indicative of the compound's reactive nature and stability characteristics (Xiang, 2004).

Chemical Reactions and Properties

Related compounds exhibit a range of chemical behaviors, including reactivity towards nucleophilic and electrophilic agents, and the ability to undergo various organic reactions such as alkylation, acylation, and more. These reactions often lead to the formation of novel heterocyclic compounds with potential biological activities (Rajanarendar et al., 2010).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular geometry and functional groups, impacting its application potential (Reisch et al., 1993).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various chemical agents, define the compound's interactions at the molecular level. Studies on similar compounds have shown a range of activities, including antibacterial, antifungal, and even plant growth regulation activities, highlighting the diverse chemical functionalities these molecules can exhibit (Minga, 2005).

Scientific Research Applications

Structural and Optical Properties

Research on the structural and optical properties of quinoline derivatives reveals the potential application of these compounds in material science. For example, studies on 4H-pyrano[3,2-c]quinoline derivatives have demonstrated their nanocrystalline dispersal in an amorphous matrix upon thermal deposition, forming thin films with stable chemical bonds. These properties suggest applications in the development of optical materials and devices due to their specific absorption parameters and optical energy gaps, highlighting their relevance in photonic technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Chemical Reactivity

The synthesis of luminescent thiophenes through consecutive three-component coupling highlights the versatility of related compounds in organic synthesis. This methodology points to applications in creating highly luminescent materials, which could be useful in developing new lighting solutions or in optical sensors (Teiber & Müller, 2012).

Photovoltaic Applications

Quinoline derivatives have also been studied for their photovoltaic properties, showcasing their potential in organic–inorganic photodiode fabrication. This research indicates that these compounds can improve the efficiency of photodiodes, suggesting their utility in solar energy conversion and photodetector technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Fluorescence and Dipole Moments

The preparation and fluorescence spectroscopic investigations of mesomeric betaines constructed from quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers underline their application in fluorescence-based technologies. These findings are crucial for developing fluorescent markers and probes in bioimaging and diagnostics, where specific dipole moments and cross-conjugated systems play a vital role (Smeyanov et al., 2017).

properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-5-35-28(34)23-16(4)24(25(29)32)36-27(23)31-26(33)20-14-22(30-21-9-7-6-8-19(20)21)18-12-10-17(11-13-18)15(2)3/h6-15H,5H2,1-4H3,(H2,29,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHYATQJTNYLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(aminocarbonyl)-2-({[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(aminocarbonyl)-2-({[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-(aminocarbonyl)-2-({[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 4
ethyl 5-(aminocarbonyl)-2-({[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 5
ethyl 5-(aminocarbonyl)-2-({[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 6
ethyl 5-(aminocarbonyl)-2-({[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

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